BenchChemオンラインストアへようこそ!

1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine

Medicinal chemistry Physicochemical profiling Lead optimization

1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine (CAS 898271-33-5) is a heterocyclic amine building block with the molecular formula C₁₁H₁₄F₃N₃ and a molecular weight of 245.24 g/mol. The compound features a 4-trifluoromethyl-substituted pyridine ring linked at the 2-position to a piperidine ring bearing a primary amine at the 4-position.

Molecular Formula C11H14F3N3
Molecular Weight 245.24 g/mol
CAS No. 898271-33-5
Cat. No. B1400169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine
CAS898271-33-5
Molecular FormulaC11H14F3N3
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H14F3N3/c12-11(13,14)8-1-4-16-10(7-8)17-5-2-9(15)3-6-17/h1,4,7,9H,2-3,5-6,15H2
InChIKeyWYWINGKPRVHSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine (CAS 898271-33-5): Chemical Identity and Procurement Baseline


1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine (CAS 898271-33-5) is a heterocyclic amine building block with the molecular formula C₁₁H₁₄F₃N₃ and a molecular weight of 245.24 g/mol [1]. The compound features a 4-trifluoromethyl-substituted pyridine ring linked at the 2-position to a piperidine ring bearing a primary amine at the 4-position . It is classified under the piperidine-4-amine chemotype and is supplied by multiple vendors at a typical purity of ≥95% . The compound has been cited as a synthetic intermediate in at least one pharmaceutical patent (US7723333B2) directed to LXR receptor modulators, where it is prepared via Boc deprotection of the corresponding tert-butyl carbamate precursor [2].

Why Regioisomeric or Functional Group Substitution of 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine Is Not Equivalent


Compounds within the trifluoromethylpyridyl-piperidine family share the same molecular formula (C₁₁H₁₄F₃N₃) but differ critically in the position of the CF₃ substituent on the pyridine ring or in the nature of the functional group at the piperidine 4-position. The CF₃ group exerts a strong electron-withdrawing effect whose magnitude and directionality depend on its regioisomeric position relative to the pyridine nitrogen and the piperidine attachment point [1]. The 4-CF₃ substitution creates a unique electronic environment distinct from the 3-, 5-, or 6-CF₃ analogs, which affects both reactivity in downstream coupling chemistry and potential binding interactions with biological targets. Furthermore, when the free primary amine at the piperidine 4-position is replaced by a dimethylamino group (CAS 1713160-35-0), the compound loses the capacity for amide bond formation, urea synthesis, and sulfonamide coupling, fundamentally altering its utility as a synthetic intermediate [2]. These structural differences preclude simple interchangeability in medicinal chemistry programs or chemical biology probe synthesis.

Quantitative Differentiation Evidence: 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine vs. Closest Structural Analogs


Regioisomeric CF₃ Positioning: Computed Lipophilicity (XLogP3) Comparison Across 3-, 4-, and 5-CF₃ Pyridyl Analogs

The electronic environment created by the 4-CF₃ substitution on the pyridine ring produces a distinct lipophilicity profile compared to regioisomeric analogs. According to PubChem-computed XLogP3 values, 1-(4-trifluoromethylpyridin-2-yl)piperidine-4-ylamine has an XLogP3 of 1.8 [1]. While the 5-CF₃ and 3-CF₃ regioisomers (CAS 565453-20-5 and CAS 821768-16-5, respectively) share the same molecular formula and formula weight of 245.24 g/mol, the differential positioning of the electron-withdrawing CF₃ group alters the dipole moment and hydrogen-bond acceptor character of the pyridine nitrogen, which in turn influences chromatographic retention behavior and solvent partitioning . The topological polar surface area (TPSA) of the target compound is 42.2 Ų [1], a value that is shared across regioisomers due to identical atom composition, but the spatial distribution of polarity differs qualitatively based on CF₃ placement.

Medicinal chemistry Physicochemical profiling Lead optimization

Primary Amine vs. Dimethylamino Functional Handle: Synthetic Derivatization Capacity

1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine bears a free primary amine (NH₂) at the piperidine 4-position, as confirmed by the SMILES notation NC1CCN(c2cc(C(F)(F)F)ccn2)CC1 and the hydrogen bond donor count of 1 [1]. In contrast, N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine (CAS 1713160-35-0) features a tertiary dimethylamino group at the same position, which eliminates the possibility of amide bond formation, urea synthesis, sulfonamide coupling, and reductive amination — reactions that are fundamental to library synthesis and fragment elaboration in medicinal chemistry . The primary amine of the target compound enables at least four distinct derivatization chemistries (acylation, sulfonylation, urea formation, and reductive amination) that the dimethylated analog cannot undergo. Compared to 1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 1256792-04-7), which offers a carboxylate handle for amide coupling, the amine handle provides complementary reactivity for building diamines, amides, and sulfonamides .

Synthetic chemistry Parallel synthesis Chemical biology

Patent-Validated Synthetic Intermediate: Documented Use in LXR Modulator Synthesis (US7723333B2)

1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine is explicitly disclosed as a synthetic intermediate in US Patent US7723333B2, assigned to AstraZeneca AB, which describes non-anilinic derivatives of isothiazol-3(2H)-one 1,1-dioxides as liver X receptor (LXR) modulators [1]. The patent details a specific synthetic procedure: Boc deprotection of tert-butyl {1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate using HCl in dioxane/THF to yield the title compound in quantitative yield (100%, 0.99 g from 1.07 g of Boc-protected precursor) [2]. Full spectroscopic characterization is provided: ¹H NMR (500 MHz, CD₃OD) δ 8.19 (d, 1H), 7.82 (s, 1H), 7.22 (d, 1H), 4.64 (d, 2H), 3.66–3.56 (m, 1H), 3.52 (td, 2H), 3.29 (d, 2H), 1.87 (dq, 2H); ¹³C NMR (CD₃OD) δ 152.6, 144.8, 144.5, 144.2, 143.9, 138.7, 125.3, 123.1, 120.9, 118.7, 111.2, 108.1, 45.3, 29.0; Mass Spectrum: M+H 246 [2]. In contrast, the 3-CF₃ and 5-CF₃ regioisomers are not cited in this patent, indicating that the 4-CF₃ regioisomer was specifically selected for this drug discovery program.

Nuclear receptor modulation Cardiovascular drug discovery Process chemistry

4-Trifluoromethyl-2-Pyridyl Motif Validation: Potency Benchmark from Syk Kinase Inhibitor Series

The 4-trifluoromethyl-2-pyridyl motif present in the target compound is a validated pharmacophoric element in kinase inhibitor design. Bioorganic & Medicinal Chemistry Letters (2012) reports that aminopyridine derivatives bearing the 4-trifluoromethyl-2-pyridyl motif yielded highly potent Syk kinase inhibitors, with compound 13b achieving an IC₅₀ of 0.6 nM against Syk [1]. The crystal structure of Syk in complex with a ligand containing this motif has been deposited in the RCSB Protein Data Bank (PDB ID: 4F4P), confirming the binding-mode relevance of the 4-trifluoromethyl-2-pyridyl fragment [2]. Additionally, a DLK kinase inhibitor co-crystal structure (PDB ID: 5CEP) features N-(1-isopropyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine, further demonstrating the privileged nature of this motif [3]. While the target compound itself is a simpler building block, the demonstrated sub-nanomolar potency of elaborated analogs bearing the identical 4-trifluoromethyl-2-pyridyl fragment supports the value of this specific regioisomeric configuration over alternative CF₃ placements for kinase-targeted programs.

Kinase inhibition Immunology Inflammation

Vendor Supply Landscape: Purity Tier and Commercial Accessibility

1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine is commercially available from multiple independent suppliers at standardized purity levels. Leyan offers the compound at 95% purity (Product No. 2044129) , and CymitQuimica lists the compound with a minimum purity specification of 95% (Ref. 3D-YKB27133) . The compound's PubChem entry (CID 65815895) confirms it as a distinct chemical entity with 2 related same-parent compounds and established identifiers including InChIKey WYWINGKPRVHSOK-UHFFFAOYSA-N [1]. In comparison, the 5-CF₃ regioisomer (CAS 565453-20-5) is supplied by Leyan at 97% purity , and the 3-CF₃ regioisomer (CAS 821768-16-5) is available at 95% purity . The N,N-dimethyl analog (CAS 1713160-35-0) is less widely stocked. The multi-vendor availability of the target compound at ≥95% purity reduces single-supplier dependency risk for procurement planning.

Chemical sourcing Procurement Supply chain

High-Confidence Application Scenarios for 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine Based on Quantitative Evidence


Kinase-Focused Fragment-Based Drug Discovery Leveraging the 4-Trifluoromethyl-2-Pyridyl Pharmacophore

The 4-trifluoromethyl-2-pyridyl motif has demonstrated sub-nanomolar potency (IC₅₀ = 0.6 nM) in Syk kinase inhibitors, with co-crystal structures (PDB: 4F4P, 5CEP) confirming productive binding interactions [1]. The target compound provides this validated motif with a free primary amine handle at the piperidine 4-position, enabling rapid fragment elaboration via amide, sulfonamide, or urea coupling. The XLogP3 of 1.8 and TPSA of 42.2 Ų [2] are consistent with fragment-like physicochemical properties favorable for lead optimization. Procurement of this specific 4-CF₃ regioisomer, rather than the 3-CF₃ or 5-CF₃ alternatives, aligns with the published SAR showing optimal Syk potency for the 4-substituted pyridine configuration [1].

LXR Modulator Medicinal Chemistry: Direct Follow-on from US7723333B2

The compound is explicitly disclosed as a synthetic intermediate in US7723333B2 (AstraZeneca), with a fully characterized synthesis protocol (Boc deprotection, 100% yield) and complete ¹H/¹³C NMR assignment [3]. Researchers pursuing LXRβ agonist programs or related nuclear receptor targets can directly reproduce the published procedure and use the compound as a validated building block for library synthesis. The free primary amine enables diversification into amide, urea, and sulfonamide series, while the 4-CF₃-pyridyl moiety provides the electronic properties (XLogP3 = 1.8) suitable for maintaining drug-like physicochemical space [2].

Parallel Synthesis and Library Production Requiring a Versatile Primary Amine Scaffold

Unlike the N,N-dimethyl analog (CAS 1713160-35-0), which cannot undergo acylation or sulfonylation, the target compound's free primary amine at the piperidine 4-position enables at least four distinct coupling chemistries: amide bond formation (HATU/DIPEA), sulfonamide synthesis (sulfonyl chloride/base), urea formation (isocyanate/CDI), and reductive amination (aldehyde/NaBH(OAc)₃) . This versatility makes the compound suitable as a central scaffold for parallel library synthesis where maximal chemical diversity from a single building block is desired. Multi-vendor availability at consistent 95% purity supports large-scale procurement for library production campaigns.

Chemical Biology Probe Development Targeting TRP Channels or Related Ion Channel Families

The 4-trifluoromethyl-2-pyridyl motif has been incorporated into ligands targeting the DLK kinase (PDB: 5CEP) [4], indicating its broader utility beyond Syk. The piperidine-4-amine scaffold provides a basic nitrogen center (HBD count = 1) capable of forming hydrogen bonds and salt bridges with acidic residues in protein binding pockets [2]. The rotatable bond count of 1 [2] confers conformational rigidity that may enhance target selectivity relative to more flexible analogs. For chemical biology programs requiring probe compounds with well-characterized synthetic provenance, the patent-documented synthesis with complete analytical characterization [3] provides the necessary quality assurance framework.

Quote Request

Request a Quote for 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.